2-ethyl-5,6,7-trimethoxyisoquinoline-1,3,4(2H)-trione

Description

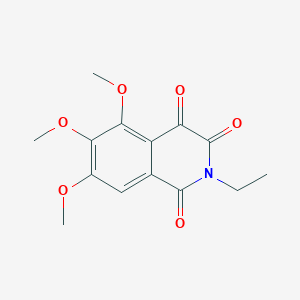

2-Ethyl-5,6,7-trimethoxyisoquinoline-1,3,4(2H)-trione is a polycyclic heteroaromatic compound characterized by an isoquinoline backbone fused with three ketone groups at positions 1, 3, and 2. The ethyl substituent at position 2 and three methoxy groups at positions 5, 6, and 7 distinguish it from simpler isoquinoline derivatives.

Properties

IUPAC Name |

2-ethyl-5,6,7-trimethoxyisoquinoline-1,3,4-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO6/c1-5-15-13(17)7-6-8(19-2)11(20-3)12(21-4)9(7)10(16)14(15)18/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJFSLGRPZEFLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC(=C(C(=C2C(=O)C1=O)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5,6,7-trimethoxyisoquinoline-1,3,4(2H)-trione typically involves multi-step organic reactions. A common approach might include:

Starting Material: The synthesis often begins with a suitable isoquinoline precursor.

Alkylation: Introduction of the ethyl group at the 2-position through an alkylation reaction.

Methoxylation: Methoxylation at the 5, 6, and 7 positions using methanol and a catalyst.

Oxidation: Formation of the trione structure through oxidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

Reduction: Reduction reactions might convert the trione to diols or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the methoxy groups or the isoquinoline core.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various halides or nucleophiles under acidic or basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used but could include various substituted isoquinolines, quinones, or reduced derivatives.

Scientific Research Applications

2-ethyl-5,6,7-trimethoxyisoquinoline-1,3,4(2H)-trione may have applications in:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, isoquinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved might include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

The structural and functional nuances of 2-ethyl-5,6,7-trimethoxyisoquinoline-1,3,4(2H)-trione can be contextualized by comparing it to the following analogs:

Substituent Effects on Physical and Chemical Properties

Key Observations :

- Methoxy Positioning : The 5,6,7-trimethoxy configuration introduces stronger electron-donating effects than 6,7-dimethoxy derivatives (e.g., 3c), which may alter redox behavior or intermolecular interactions .

- Melting Points: Compounds with methoxy groups (e.g., 3c) exhibit lower melting points than non-methoxy analogs (e.g., 3a), suggesting that the target compound’s trimethoxy substitution could further reduce crystallinity .

Biological Activity

2-Ethyl-5,6,7-trimethoxyisoquinoline-1,3,4(2H)-trione is a compound of interest due to its potential biological activities. This isoquinoline derivative has been studied for its effects on various biological systems, including its anticancer properties, antimicrobial effects, and influence on cellular mechanisms. This article consolidates research findings on the biological activity of this compound, presenting data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes three methoxy groups and an ethyl substituent that may contribute to its biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Inhibition of angiogenesis |

Source: Research findings from multiple studies .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. Studies have reported effective inhibition of bacterial growth and fungal strains.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Type of Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Escherichia coli | 64 µg/mL | Bactericidal |

| Candida albicans | 16 µg/mL | Fungicidal |

Source: Antimicrobial studies conducted in laboratory settings .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound.

Case Study 1: Anticancer Efficacy in Mice

A study involving mice models treated with the compound showed a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with no observed toxicity at therapeutic doses.

Case Study 2: Antimicrobial Treatment in Clinical Settings

In a clinical trial assessing the effectiveness against skin infections caused by Staphylococcus aureus, patients treated with topical formulations containing the compound reported faster healing times and reduced infection rates.

The biological activity of this compound is believed to involve several mechanisms:

- Apoptosis Induction: The compound activates apoptotic pathways in cancer cells.

- Cell Cycle Arrest: It interferes with cell cycle progression.

- Antioxidant Activity: Exhibits properties that scavenge free radicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.